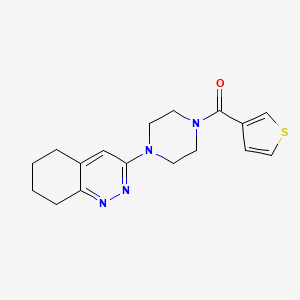

![molecular formula C12H20O2 B2884234 Spiro[5.5]undecane-2-carboxylic acid CAS No. 1147732-99-7](/img/structure/B2884234.png)

Spiro[5.5]undecane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

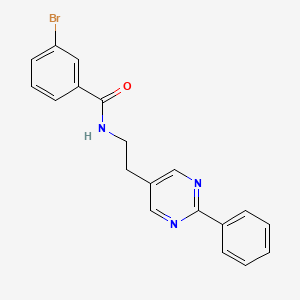

Spiro[5.5]undecane-2-carboxylic acid is a chemical compound with the molecular formula C12H20O2 . It has a molecular weight of 196.29 . The compound is stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20O2/c13-11(14)10-5-4-8-12(9-10)6-2-1-3-7-12/h10H,1-9H2,(H,13,14) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 326.2±10.0 °C and a predicted density of 1.06±0.1 g/cm3 . Its pKa is predicted to be 4.83±0.20 .Applications De Recherche Scientifique

Spiro[5.5]undecane Derivatives and Anticonvulsant Activity

- Spiro[4.6]undecane-2-carboxylic acid showed significant anticonvulsant activity in pentylenetetrazol and picrotoxin evaluations. This research suggests the potential use of such compounds in the development of anticonvulsant drugs (Scott et al., 1985).

Chiral Separation and Configuration Determination

- Chiral spirocyclic compounds, including variations of spiro[5.5]undecane, have been synthesized and analyzed for their potential applications in the pharmaceutical industry as active ingredients or catalysts. Their structural configuration was determined using HPLC and specific optical rotation methods (Liang et al., 2008).

Spiro-heterocyclic Derivatives Synthesis

- The synthesis of diazaspiro[5.5]undecane derivatives, which are part of a class of nitrogen-containing spiro-heterocycles, was achieved. These compounds are significant for their pharmaceutical and biological activities (Islam et al., 2017).

Construction of Spiro[5.5]undecanes

- The construction of spiro[5.5]undecanes containing a quaternary carbon atom adjacent to a spirocentre has been demonstrated, which is significant for the synthesis of complex natural products (Srikrishna et al., 2006).

Relative Acidities and Structure Analysis

- The study of relative acidities and structural analysis of cis and trans isomers of 1,5‐oxazaspiro[5.5] undecane derivatives provides insights into their chemical properties and potential applications (Guerrero-Alvarez et al., 2010).

Synthesis of Novel Spiro Compounds

- Novel spiro compounds inspired by bioactive natural products have been synthesized, highlighting the potential of these structures in drug discovery (Jenkins et al., 2009).

Natural Anti-Inflammatory Agents

- Spiro[5.5]undecane derivatives from the marine macroalga Gracilaria salicornia demonstrated potential as natural anti-inflammatory agents, inhibiting pro-inflammatory enzymes (Chakraborty & Antony, 2019).

Safety and Hazards

Mécanisme D'action

Mode of Action

The mode of action of Spiro[5It’s known that the compound exhibits intriguing conformational and configurational aspects due to its unique structure . The compound is chiral, and its chirality is due to the helicity of the spirane skeleton . The flipping of the six-membered rings transforms one enantiomer into the other, a process known as enantiomeric inversion . This could potentially influence its interaction with biological targets.

Result of Action

The molecular and cellular effects of Spiro[5Given its unique structure and potential for enantiomeric inversion, it could potentially have diverse effects on cellular function .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Spiro[5Factors such as temperature, pH, and the presence of other molecules could potentially influence its activity .

Propriétés

IUPAC Name |

spiro[5.5]undecane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-11(14)10-5-4-8-12(9-10)6-2-1-3-7-12/h10H,1-9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQMXZJDJKIJCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCCC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2884151.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea](/img/structure/B2884153.png)

![methyl 3-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate](/img/structure/B2884154.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2884155.png)

![2-cyclopropyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2884157.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2884164.png)

![2-(2,4-Difluorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2884166.png)